1,1'-Bi-2-naphthyl ditosylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Currently Available Information:

Further Exploration:

Given the absence of definitive information on 1-[2-(4-Methylphenyl)sulfonyloxynaphthalen-1-yl]naphthalen-2-yl] 4-methylbenzenesulfonate in scientific research, here are some suggestions for further exploration:

- Chemical Structure Analysis: Analyzing the compound's structure can provide clues about its potential properties and functionalities. This might suggest research areas where similar compounds are being investigated. Scientific databases like SciFinder or Reaxys (available through academic subscriptions) can be used for structural analysis and literature searches related to similar molecules.

- Patent Databases: Scientific discoveries are often patented, so searching patent databases like Espacenet or USPTO might reveal applications for this compound or similar ones [, ].

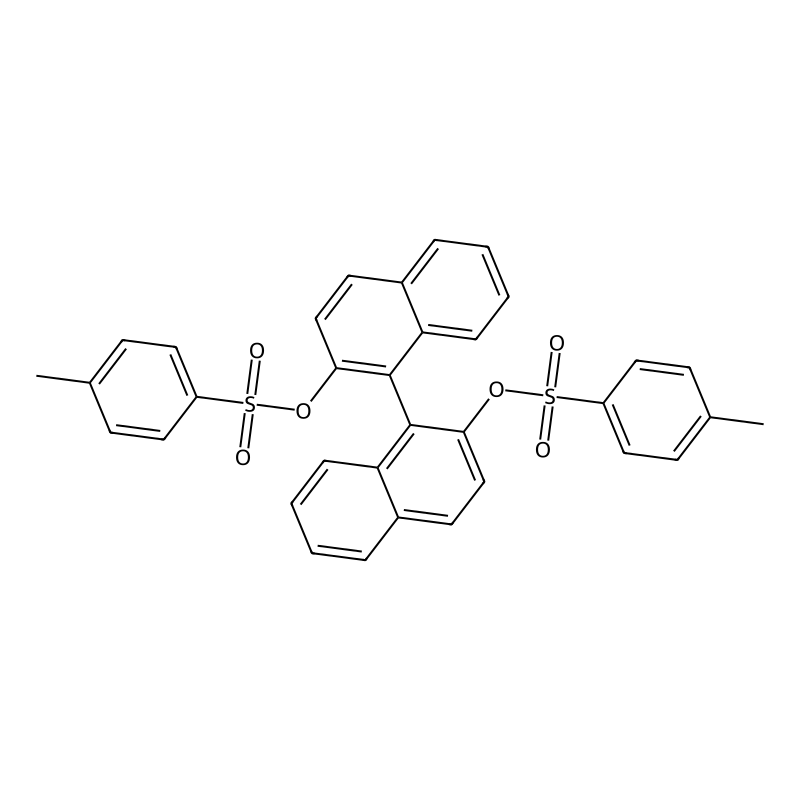

1,1'-Bi-2-naphthyl ditosylate is a chiral compound derived from 1,1'-bi-2-naphthol, characterized by the presence of two tosyl (p-toluenesulfonyl) groups. This compound plays a significant role in asymmetric synthesis and catalysis due to its unique structural properties. The chemical formula for 1,1'-bi-2-naphthyl ditosylate is C20H18O4S2, and it has a molecular weight of approximately 378.48 g/mol. Its structure allows for the formation of stable complexes with various substrates, making it useful in enantioselective reactions.

- Esterification: Reaction with alcohols to form esters.

- Nucleophilic Substitution: The tosyl groups can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds.

- Catalytic Reactions: Used as a catalyst in hydrogenation and hydroformylation processes, enhancing the selectivity of the reactions .

Research indicates that 1,1'-bi-2-naphthyl ditosylate exhibits biological activity linked to its chiral nature. It has been studied for its potential use in drug synthesis and as a chiral auxiliary in pharmaceutical applications. The compound's ability to influence stereochemistry is crucial in developing enantiomerically pure drugs .

The synthesis of 1,1'-bi-2-naphthyl ditosylate typically involves:

- Esterification: The reaction of 1,1'-bi-2-naphthol with p-toluenesulfonic acid or its derivatives under acidic conditions.A common synthetic route is as follows:

- Starting Material: 1,1'-bi-2-naphthol.

- Reagent: p-Toluenesulfonic acid.

- Catalyst: Acid chloride (e.g., thionyl chloride).

This method results in the formation of the ditosylate through the substitution of hydroxyl groups with tosyl groups .

1,1'-Bi-2-naphthyl ditosylate finds applications in various fields:

- Asymmetric Synthesis: Utilized as a chiral building block or auxiliary in synthesizing pharmaceuticals and fine chemicals.

- Catalysis: Employed in catalytic processes to enhance reaction selectivity and yield.

- Material Science: Investigated for its potential use in developing novel materials due to its unique properties .

Interaction studies have focused on how 1,1'-bi-2-naphthyl ditosylate interacts with various substrates and catalysts. Its ability to form stable complexes allows it to facilitate reactions that require high levels of stereoselectivity. Research has shown that the presence of the tosyl groups significantly influences the reactivity and selectivity of reactions involving this compound .

Several compounds share structural similarities with 1,1'-bi-2-naphthyl ditosylate. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,1'-Bi-2-naphthol | Dihydroxy compound | Parent compound; lacks tosyl groups |

| (R)-(-)-1,1'-Bi-2-naphthyl ditosylate | Chiral ditosylate | Specific enantiomer; used in asymmetric synthesis |

| BINAP (Biphenyldiphosphine) | Bidentate ligand | Used in metal-catalyzed reactions; different function |

| BINOL (Biphenol) | Chiral alcohol | Precursor for various chiral catalysts; simpler structure |

The presence of two tosyl groups distinguishes 1,1'-bi-2-naphthyl ditosylate from these similar compounds by enhancing its reactivity and stability as a chiral catalyst .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant